molecular formula C24H18ClNO5S B2437601 5-[(4-chlorophenyl)methyl]-7-(4-methylbenzenesulfonyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one CAS No. 866812-41-1

5-[(4-chlorophenyl)methyl]-7-(4-methylbenzenesulfonyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one

Cat. No.: B2437601
CAS No.: 866812-41-1
M. Wt: 467.92
InChI Key: UWFNJQLOSLKNKZ-UHFFFAOYSA-N
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Description

5-[(4-chlorophenyl)methyl]-7-(4-methylbenzenesulfonyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is a complex organic compound that features a quinoline core with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-chlorophenyl)methyl]-7-(4-methylbenzenesulfonyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde.

    Introduction of the Dioxolo Group: The dioxolo group can be introduced via a cyclization reaction involving a suitable diol and an oxidizing agent.

    Sulfonylation: The sulfonyl group is introduced using a sulfonyl chloride in the presence of a base such as pyridine.

    Chloromethylation: The chloromethyl group is added using chloromethyl methyl ether in the presence of a Lewis acid like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dioxolo group, using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfinyl group using reducing agents such as sodium borohydride.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, catalytic amounts of transition metals.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfinyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(4-chlorophenyl)methyl]-7-(4-methylbenzenesulfonyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

    Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding due to its complex structure and functional groups.

Mechanism of Action

The mechanism of action of 5-[(4-chlorophenyl)methyl]-7-(4-methylbenzenesulfonyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one involves its interaction with biological macromolecules. The compound can intercalate into DNA, disrupting replication and transcription processes. Additionally, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-Methylphenyl)methyl]-7-(4-chlorophenyl)sulfonyl-[1,3]dioxolo[4,5-g]quinolin-8-one
  • 5-[(4-Chlorophenyl)methyl]-7-(4-methylphenyl)sulfinyl-[1,3]dioxolo[4,5-g]quinolin-8-one

Uniqueness

The uniqueness of 5-[(4-chlorophenyl)methyl]-7-(4-methylbenzenesulfonyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one lies in its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly effective in applications where precise molecular interactions are crucial, such as in targeted drug design and advanced material applications.

Properties

IUPAC Name

5-[(4-chlorophenyl)methyl]-7-(4-methylphenyl)sulfonyl-[1,3]dioxolo[4,5-g]quinolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClNO5S/c1-15-2-8-18(9-3-15)32(28,29)23-13-26(12-16-4-6-17(25)7-5-16)20-11-22-21(30-14-31-22)10-19(20)24(23)27/h2-11,13H,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFNJQLOSLKNKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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